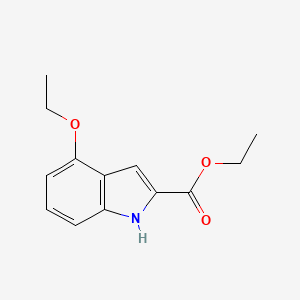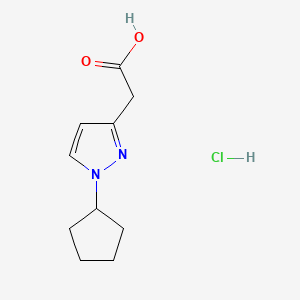
Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyanobenzenesulfonyl group, and a piperazine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-cyanobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl halides using catalysts like CuBr/1,1′-bi-2-naphthol and bases like K3PO4.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Used as a base in substitution reactions.
CuBr/1,1′-bi-2-naphthol: Catalysts for coupling reactions.
K3PO4: Base for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions with aryl halides can produce aryl-substituted piperazine derivatives .
科学的研究の応用
Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
Tert-butyl piperazine-1-carboxylate: A similar compound with a tert-butyl group and a piperazine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another derivative with an ethoxy-oxoethyl group.
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate: Contains an aminophenyl group instead of a cyanobenzenesulfonyl group.
Uniqueness
Tert-butyl 4-(4-cyanobenzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the cyanobenzenesulfonyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C16H21N3O4S |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
tert-butyl 4-(4-cyanophenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2,3)23-15(20)18-8-10-19(11-9-18)24(21,22)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3 |
InChIキー |
GXZNCYBWFGOLLP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13506594.png)



![3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)






![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)


